![molecular formula C9H11NO4S3 B2733579 2-(Methylthio)benzo[d]thiazole methyl sulfate CAS No. 1329871-59-1](/img/structure/B2733579.png)
2-(Methylthio)benzo[d]thiazole methyl sulfate
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Overview
Description
2-(Methylthio)benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, and paper industries . It has been used in trace determination of polar 1H-benzotriazoles and benzothiazoles in drinking and surface water by liquid chromatography-electrospray mass spectrometry .
Synthesis Analysis
The synthesis of 2-substituted benzothiazole derivatives has been established using α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst . Another method involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol .Molecular Structure Analysis
The molecular formula of 2-(Methylthio)benzothiazole is C8H7NS2 . The structure includes a benzothiazole ring with a methylthio group attached at the 2nd position .Chemical Reactions Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Physical And Chemical Properties Analysis
2-(Methylthio)benzothiazole is a powder with a melting point of 43-46 °C (lit.) . Its molecular weight is 181.28 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 302.0±25.0 °C at 760 mmHg, and a flash point of 136.4±23.2 °C .Scientific Research Applications
Antibacterial Activity
Benzothiazoles, including 2-arylbenzothiazoles, have demonstrated antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. The 2-(Methylthio)benzo[d]thiazole methyl sulfate may exhibit similar activity, making it relevant for combating bacterial infections .
Anti-Fungal Properties
Fungal infections remain a global health concern. Benzothiazole derivatives have been investigated for their antifungal activity. The compound could potentially inhibit fungal growth or serve as a lead for developing novel antifungal drugs .
Antioxidant Effects
Antioxidants play a crucial role in protecting cells from oxidative damage. Some benzothiazole derivatives exhibit antioxidant properties. Researchers may explore whether 2-(Methylthio)benzo[d]thiazole methyl sulfate possesses similar effects, contributing to cellular health .
Anti-Inflammatory Potential
Inflammation is associated with various diseases. Benzothiazoles have been studied as anti-inflammatory agents. Investigating the anti-inflammatory properties of this compound could provide insights into potential therapeutic applications .
Anti-Cancer Activity
Benzothiazoles have shown promise as anticancer agents. Researchers have explored their effects on cancer cell lines. Investigating the cytotoxicity and mechanisms of action of 2-(Methylthio)benzo[d]thiazole methyl sulfate may reveal its potential in cancer therapy .
Biological Imaging and Detection
Fluorescent compounds derived from benzothiazoles are valuable tools for biological imaging and detection. Researchers have used similar scaffolds for labeling and visualizing specific cellular components. The compound’s fluorescence properties could be harnessed for diagnostic purposes .
Safety and Hazards
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that 2-(Methylthio)benzo[d]thiazole methyl sulfate and its derivatives may have potential applications in the development of new drugs.
properties
IUPAC Name |
methyl hydrogen sulfate;2-methylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2.CH4O4S/c1-10-8-9-6-4-2-3-5-7(6)11-8;1-5-6(2,3)4/h2-5H,1H3;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEAMYSVOBKGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)O.CSC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)benzo[d]thiazole methyl sulfate |
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